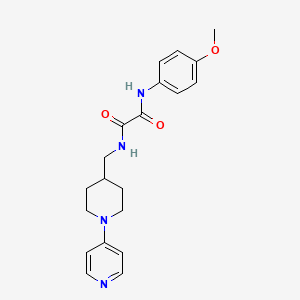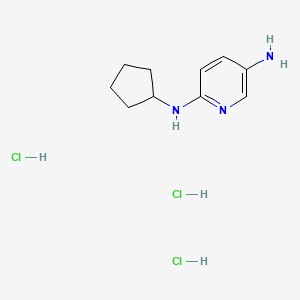
N2-Cyclopentylpyridine-2,5-diamine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Cyclopentylpyridine-2,5-diamine trihydrochloride is a chemical compound with the molecular formula C10H18Cl3N3 . It has a molecular weight of 286.629 Da . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for N2-Cyclopentylpyridine-2,5-diamine is 1S/C10H15N3/c11-8-5-6-10 (12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4,11H2, (H,12,13) . This code provides a specific textual representation of the molecule’s structure. For a detailed structural analysis, it’s recommended to use specialized software that can interpret this code and generate a 3D model of the molecule.Applications De Recherche Scientifique
Cancer Therapy Applications
One of the significant applications of N2-Cyclopentylpyridine-2,5-diamine trihydrochloride derivatives is in cancer therapy. Specifically, derivatives such as 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine have been identified as dual CDK6 and 9 inhibitors, showing potent anti-tumor activity. These compounds exhibit strong potential in inhibiting tumor growth and suppressing cell proliferation by blocking cell cycle progression and inducing cellular apoptosis, as demonstrated in an xenograft mouse model (Wang et al., 2020).
Synthetic Chemistry
In synthetic chemistry, derivatives of this compound, such as N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamine, have been developed using efficient one-pot synthesis methods. These methods involve reactions under controlled microwave heating, demonstrating high yields and confirming the structures through X-ray crystallography (Moustafa et al., 2020).
Luminescent Properties and Optical Materials
Certain derivatives of this compound, such as chiral mononuclear and one-dimensional cadmium(II) complexes, have been studied for their luminescent properties. These studies indicate potential applications in optical materials. The luminescent properties of these complexes suggest their use in developing new materials for optical applications (Cheng et al., 2013).
Safety and Hazards
N2-Cyclopentylpyridine-2,5-diamine is associated with several hazard statements, including H302, H312, H314, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes severe skin burns and eye damage (H314), harmful if inhaled (H332), and may cause respiratory irritation (H335) . It’s important to handle this compound with appropriate safety measures.
Propriétés
IUPAC Name |
2-N-cyclopentylpyridine-2,5-diamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9;;;/h5-7,9H,1-4,11H2,(H,12,13);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFYOWSRJQJGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=C2)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2452406.png)
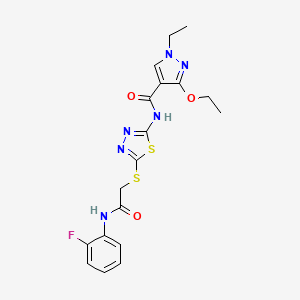
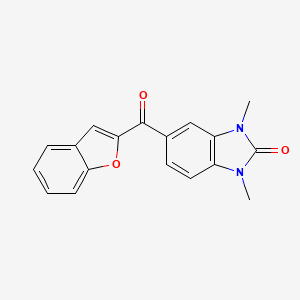
![3-[2-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-one](/img/structure/B2452412.png)
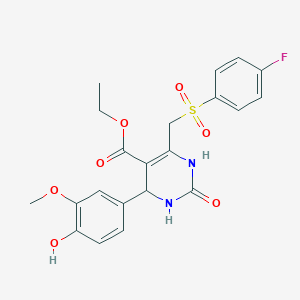

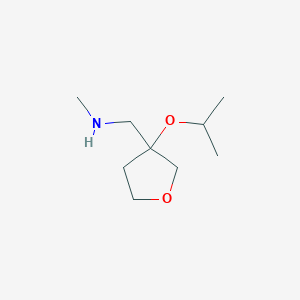
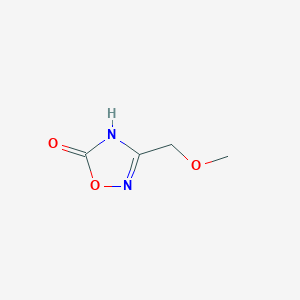
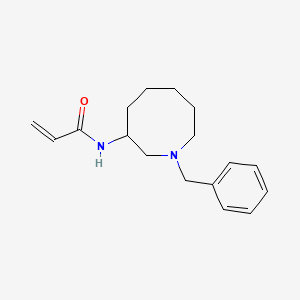
![Tert-butyl 2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2452421.png)
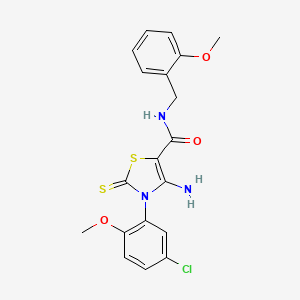
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2452423.png)
